2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid
Description
2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a benzoic acid derivative featuring a salicylic acid core (2-hydroxybenzoic acid) substituted at the 5-position with a 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine amino moiety. This compound combines the anti-inflammatory and antimicrobial properties of salicylic acid derivatives with the heterocyclic triazine group, which is known for its diverse pharmacological activities, including antimicrobial and antitumor effects .
Properties
IUPAC Name |
2-hydroxy-5-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-5-9(13-11(19)15-14-5)12-6-2-3-8(16)7(4-6)10(17)18/h2-4,16H,1H3,(H,17,18)(H2,12,13,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFXSMCACUKSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a compound that has drawn attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C11H10N4O4
- Molecular Weight : 262.225 g/mol
- CAS Number : 1417636-01-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may influence:
- Protein Degradation Pathways : The compound has been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular protein homeostasis .
- Enzyme Inhibition : It potentially acts as an inhibitor of certain enzymes involved in metabolic processes. For instance, studies have indicated that derivatives of benzoic acid can modulate the activity of cathepsins B and L, which are involved in protein degradation .
- Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress within cells .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Protein Degradation Modulation
In a study examining the effects of benzoic acid derivatives on protein degradation systems, it was found that this compound significantly enhanced the activity of both the ubiquitin-proteasome pathway and autophagy in fibroblast cells. The activation levels were measured using specific assays that quantified proteasomal chymotrypsin-like activity .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound revealed that it effectively reduced oxidative damage in vitro. The study utilized various assays to measure reactive oxygen species (ROS) levels before and after treatment with the compound, demonstrating a significant reduction in oxidative stress markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzoic acid derivatives, focusing on molecular features, synthesis, and biological activities.
Structural Analogues
4-[(6-Methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid
- Structure: Differs from the target compound in the position of the triazine amino substituent (para vs. meta on the benzoic acid ring).
- Molecular Formula : C₁₁H₁₀N₄O₃ (vs. C₁₀H₉N₄O₃ for the target compound).
- Key Features: The para-substitution may alter electronic properties and binding interactions compared to the meta-substituted target compound. No direct biological data are reported, but positional isomerism often influences pharmacokinetics and target affinity .
2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid
- Structure : Features a sulfonamide group linked to a nitrobenzene moiety at the 5-position of salicylic acid.
- Comparison : The sulfonamide group enhances hydrogen-bonding capacity, whereas the triazine group in the target compound may offer distinct electronic or steric interactions.
2-Hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)benzoic acid
- Structure: Substituted with a quinazolinone group at the 5-position.
- Synthesis: Prepared via cyclization of aryl acids with methyl-3-amino-4-hydroxybenzoate, followed by peptide coupling.
- Activity: Quinazolinones are associated with anticancer and antimicrobial properties, but the iodine substituent may introduce steric hindrance compared to the triazine group in the target compound .
Functional Analogues
2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid
- Structure : Incorporates a pyrazinamide moiety linked via a 6-carbon alkyl chain and hydrazone bridge.
- Application: Designed as an anti-tuberculosis agent by combining pyrazinamide (a first-line TB drug) with salicylic acid.
- Comparison : The target compound lacks the alkyl chain, which may reduce bioavailability but minimize metabolic instability.
2-Hydroxy-5-(morpholine-4-sulfonyl)benzoic acid
- Structure : Contains a morpholine sulfonyl group at the 5-position.
- Properties : High density (1.538 g/cm³) and boiling point (530.3°C), indicating strong intermolecular interactions due to the sulfonyl group. The morpholine ring contributes to solubility in polar solvents .
Data Tables
Table 1. Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
